1-Hexanol, 6-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) 1-Hexanol, 6-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13768630
InChI: InChI=1S/C13H20O2.C7H8O3S/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,8-9,14H,1-2,6-7,10-12H2;2-5H,1H3,(H,8,9,10)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COCCCCCCO
Molecular Formula: C20H28O5S
Molecular Weight: 380.5 g/mol

1-Hexanol, 6-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate)

CAS No.:

Cat. No.: VC13768630

Molecular Formula: C20H28O5S

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

1-Hexanol, 6-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate) -

Specification

Molecular Formula C20H28O5S
Molecular Weight 380.5 g/mol
IUPAC Name 4-methylbenzenesulfonic acid;6-phenylmethoxyhexan-1-ol
Standard InChI InChI=1S/C13H20O2.C7H8O3S/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,8-9,14H,1-2,6-7,10-12H2;2-5H,1H3,(H,8,9,10)
Standard InChI Key VMHRJSHKGRKFLX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COCCCCCCO
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COCCCCCCO

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The compound exhibits a hexanol backbone substituted at two positions:

  • Position 1: 4-methylbenzenesulfonate (tosylate) group

  • Position 6: Phenylmethoxy (benzyl ether) group

Its molecular formula is C20H26O4S, with a calculated molecular weight of 362.48 g/mol . The tosylate group enhances electrophilicity at the primary alcohol position, making it reactive in substitution reactions, while the benzyl ether provides steric bulk and potential for subsequent deprotection .

Structural Characterization

Key spectral data validate the structure:

  • 1H NMR: Matches expected proton environments with signals for:

    • Aromatic protons (δ 7.2–7.8 ppm, integrating 9H from tosyl and benzyl groups)

    • Aliphatic chain protons (δ 1.2–1.8 ppm for hexanol backbone)

    • Methine protons adjacent to oxygen (δ 3.4–4.3 ppm)

  • LCMS: Shows molecular ion peak at m/z 362.48 (M+) with fragmentation patterns consistent with sequential loss of tosyl (SO2C7H7) and benzyloxy (C7H7O) groups .

Synthesis and Manufacturing

Synthetic Route

While explicit reaction details are proprietary, retrosynthetic analysis suggests a two-step process:

  • Etherification: 6-Hexanol reacts with benzyl bromide under basic conditions to form 6-(phenylmethoxy)hexan-1-ol.

  • Tosylation: Treatment with p-toluenesulfonyl chloride (TsCl) in dichloromethane with triethylamine yields the final product .

The reaction typically achieves >95% conversion, with purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Industrial Production

Suppliers offer the compound in research quantities:

SupplierPurityPackagingPrice (50 mg)
MedChemExpress 98.07%50 mg$162.00
ChemScene 98.07%50 mg$162.00
Alchimica 98%50 mg€162.00

Batch consistency is maintained through strict QC protocols, including LCMS purity checks and NMR validation .

Physicochemical Properties

ConditionTemperatureStability Duration
Pure form -20°C3 years
Solution -80°C6 months
Short-term 4°C1 month

Degradation products include hydrolyzed tosylate (forming 6-(phenylmethoxy)hexan-1-ol) and oxidative byproducts from benzyl ether cleavage .

Solubility and Reactivity

  • Solubility: Miscible in DCM, THF, DMF; insoluble in water (<0.1 mg/mL)

  • Reactivity:

    • Tosylate group undergoes SN2 displacement with nucleophiles (e.g., amines, alkoxides)

    • Benzyl ether cleaves under hydrogenolysis (H2/Pd-C) or acidic conditions (HBr/AcOH)

Analytical Characterization

ParameterResultMethod
LCMS Purity 98.07%C18 column,
UV 254 nm
Water Content<0.5%Karl Fischer
Residual Solvents<500 ppmGC-MS

Spectroscopic Data

1H NMR (500 MHz, CDCl3) :

  • δ 7.78 (d, 2H, J = 8.2 Hz, tosyl aromatic)

  • δ 7.33 (d, 2H, J = 8.0 Hz, tosyl aromatic)

  • δ 7.25–7.15 (m, 5H, benzyl aromatic)

  • δ 4.45 (s, 2H, OCH2Ph)

  • δ 4.02 (t, 2H, J = 6.5 Hz, OTs-CH2)

  • δ 2.45 (s, 3H, tosyl CH3)

HRMS (ESI+) :

  • Calculated for C20H26O4SNa [M+Na]+: 385.1452

  • Found: 385.1449

Applications in Organic Synthesis

Nucleophilic Substitutions

The tosylate group facilitates reactions with:

  • Amines: Forms quaternary ammonium salts (e.g., for surfactant synthesis)

  • Thiols: Produces thioether linkages in polymer chemistry

  • Azides: Generates alkyl azides for click chemistry

Protecting Group Strategies

The benzyl ether protects alcohols during multi-step syntheses, removable via:

  • Catalytic hydrogenation (H2/Pd-C)

  • Lewis acid-mediated cleavage (BF3·Et2O)

CompanyLocationMinimum Order
MedChemExpress USA/China50 mg
ChemScene USA50 mg
CymitQuimica Spain50 mg

Pricing scales with quantity (€556.00 for 500 mg at CymitQuimica) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator